An In-depth Technical Guide to N-benzyl-5-oxopyrrolidine-2-carboxamide
An In-depth Technical Guide to N-benzyl-5-oxopyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzyl-5-oxopyrrolidine-2-carboxamide, also known as N-benzyl pyroglutamamide, is a derivative of pyroglutamic acid, a naturally occurring amino acid derivative. The pyroglutamic acid scaffold is found in various biologically active molecules and has garnered interest in medicinal chemistry for its potential pharmacological activities. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of N-benzyl-5-oxopyrrolidine-2-carboxamide, with a focus on experimental data and methodologies. While direct experimental data for this specific compound is limited in publicly available literature, this guide compiles information from closely related analogs and predictive models to serve as a valuable resource for researchers.
Chemical and Physical Properties
Table 1: Computed Physicochemical Properties of 5-Oxopyrrolidine-2-carboxamide (Parent Compound) [1]
| Property | Value |
| Molecular Formula | C₅H₈N₂O₂ |
| Molecular Weight | 128.13 g/mol |
| XLogP3 | -1.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 128.058577502 g/mol |
| Topological Polar Surface Area | 72.2 Ų |
Table 2: Predicted Properties for N-benzyl-5-oxopyrrolidine-2-carboxamide
| Property | Value (Predicted/Estimated) |
| Molecular Formula | C₁₂H₁₄N₂O₂ |
| Molecular Weight | 218.25 g/mol |
| Boiling Point | 509.5 ± 49.0 °C (Predicted) |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.44 ± 0.20 (Predicted) |
Synthesis and Experimental Protocols
A standard method for the synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide involves the coupling of pyroglutamic acid with benzylamine. While a specific protocol for this exact reaction is not detailed in the reviewed literature, a representative procedure can be adapted from the synthesis of analogous N-aryl and N-alkyl pyroglutamamides. A common approach utilizes a coupling agent to activate the carboxylic acid of pyroglutamic acid, followed by nucleophilic attack by the amine.
Representative Synthesis of (S)-N-benzyl-5-oxopyrrolidine-2-carboxamide
This protocol is adapted from the synthesis of related pyroglutamic acid amides.[2]
Materials:
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(S)-Pyroglutamic acid
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1,1'-Carbonyldiimidazole (CDI)
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Benzylamine
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Dry Dichloromethane (DCM) or Dimethylformamide (DMF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Ethyl acetate (EtOAc)
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Hexane
Procedure:
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Activation of Pyroglutamic Acid: To a solution of (S)-pyroglutamic acid (1.0 eq) in dry DCM or DMF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours to allow for the formation of the acylimidazolide intermediate.
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Amide Coupling: Add benzylamine (1.1 eq) to the reaction mixture and continue stirring at room temperature overnight.
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Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-benzyl-5-oxopyrrolidine-2-carboxamide.
Diagram 1: Synthetic Workflow for N-benzyl-5-oxopyrrolidine-2-carboxamide
Caption: A representative workflow for the synthesis of N-benzyl-5-oxopyrrolidine-2-carboxamide.
Spectral Characterization (Predicted)
Table 3: Predicted ¹H NMR and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 7.2-7.4 ppm (m, 5H, Ar-H) | ~ 175 ppm (C=O, amide) |
| ~ 6.5-7.0 ppm (br s, 1H, N-H amide) | ~ 173 ppm (C=O, lactam) |
| ~ 4.4-4.5 ppm (d, 2H, CH₂-Ph) | ~ 138 ppm (Ar-C, quaternary) |
| ~ 4.1-4.2 ppm (dd, 1H, CH-pyrrolidine) | ~ 128-129 ppm (Ar-CH) |
| ~ 2.2-2.5 ppm (m, 4H, CH₂-pyrrolidine) | ~ 57 ppm (CH-pyrrolidine) |
| ~ 44 ppm (CH₂-Ph) | |
| ~ 30 ppm (CH₂-pyrrolidine) | |
| ~ 25 ppm (CH₂-pyrrolidine) |
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~ 3300 | N-H stretch (amide) |
| ~ 3030 | C-H stretch (aromatic) |
| ~ 2950 | C-H stretch (aliphatic) |
| ~ 1680 | C=O stretch (lactam) |
| ~ 1650 | C=O stretch (amide I) |
| ~ 1540 | N-H bend (amide II) |
Potential Biological Activity and Signaling Pathways
While N-benzyl-5-oxopyrrolidine-2-carboxamide itself has not been extensively studied for its biological activity, derivatives of pyroglutamic acid have shown promise in several therapeutic areas.
P2X7 Receptor Antagonism
Several pyroglutamide-based derivatives have been synthesized and evaluated as antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[3][4][5] These antagonists have shown efficacy in animal models of inflammatory bowel disease.[3][5] The general structure of these antagonists often involves a pyroglutamide core with various substituents. This suggests that N-benzyl-5-oxopyrrolidine-2-carboxamide could serve as a scaffold or starting point for the development of novel P2X7 receptor antagonists.
Diagram 2: P2X7 Receptor Signaling Pathway
Caption: Potential role of pyroglutamide derivatives as P2X7 receptor antagonists in inflammation.
Anticonvulsant Activity
Derivatives of pyroglutamic acid have also been investigated for their potential as anticonvulsant agents.[6] Some studies have shown that these compounds can protect against glutamate-induced seizures in animal models. The mechanism of action may involve the modulation of excitatory amino acid receptors. Given the structural similarity, N-benzyl-5-oxopyrrolidine-2-carboxamide could be a candidate for screening in anticonvulsant assays.
Conclusion
N-benzyl-5-oxopyrrolidine-2-carboxamide is a molecule with potential for further investigation in medicinal chemistry. While comprehensive experimental data for this specific compound is currently limited, this guide provides a framework for its synthesis and characterization based on closely related analogs. The known biological activities of the pyroglutamide scaffold, particularly in the areas of P2X7 receptor antagonism and anticonvulsant effects, suggest promising avenues for future research and drug development efforts centered around this and similar molecules. Further experimental validation of the properties and biological activities of N-benzyl-5-oxopyrrolidine-2-carboxamide is warranted.
References
- 1. 5-Oxopyrrolidine-2-carboxamide | C5H8N2O2 | CID 220461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyroglutamide-Based P2X7 Receptor Antagonists Targeting Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protection by pyroglutamic acid and some of its newly synthesized derivatives against glutamate-induced seizures in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
